
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
概要
説明
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is structurally characterized by a morpholinone ring substituted with a benzyl group and a fluorophenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one typically involves a multi-step process. One efficient method starts with the cyclization of ethyl 2-(4-fluorophenyl)-2-oxoacetate to form a key intermediate. This intermediate undergoes hydrogenation and resolution to yield the desired chiral compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Common industrial methods include the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation reactions .
化学反応の分析
Types of Reactions
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, in medicinal applications, it may inhibit neurokinin-1 (NK1) receptors, thereby exerting antiemetic effects .
類似化合物との比較
Similar Compounds
(S)-3-(4-fluorophenyl)morpholin-2-one: A closely related compound used as an intermediate in the synthesis of aprepitant.
4-benzylmorpholin-2-one: Lacks the fluorophenyl group but shares the morpholinone core structure.
Uniqueness
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and fluorophenyl groups enhances its reactivity and potential as a versatile intermediate in various synthetic pathways .
生物活性
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a chiral compound that has garnered attention due to its significant biological activity, particularly as a neurokinin-1 (NK1) receptor antagonist. This compound is characterized by a morpholine ring, a benzyl group, and a 4-fluorophenyl substituent, making it a valuable intermediate in the synthesis of various pharmacologically active substances.
As an NK1 receptor antagonist, this compound plays a crucial role in modulating neurokinin signaling pathways. Neurokinin-1 receptors are implicated in numerous physiological processes, including pain perception, inflammation, and stress responses. The antagonism of these receptors is particularly relevant in the treatment of conditions such as:
- Inflammatory diseases
- Psychiatric disorders
- Chemotherapy-induced nausea and vomiting
Structure-Activity Relationship (SAR)
Research indicates that modifications to the fluorophenyl or benzyl groups can significantly impact the biological activity and receptor selectivity of this compound. The structure-activity relationship studies have shown that:
- Electron-withdrawing groups enhance binding affinity to the NK1 receptor.
- Hydrophobic interactions play a critical role in receptor binding.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-Aprepitant | Contains morpholine and fluorinated phenyl groups | Known as a potent NK1 receptor antagonist |
(R)-Benzyl-(3-Fluoro-4-morpholinophenyl)carbamate | Similar structure with carbamate linkage | Used as an intermediate for antibiotics like linezolid |
3-(4-Fluorophenyl)morpholin-2-one | Lacks benzyl substitution | Simple structure with potential biological activity |
Synthesis
The synthesis of this compound involves several steps, including cyclization, oxidation rearrangement, catalytic hydrogenation, and selective reduction. The process is designed to yield high purity and efficiency while minimizing environmental impact .
Case Studies
Several studies have investigated the biological activity of this compound:
- Neurokinin Receptor Binding Studies : Research demonstrated that this compound exhibits high binding affinity for NK1 receptors, indicating its potential therapeutic applications in managing nausea and anxiety disorders .
- In Vivo Efficacy : Animal models have shown that administration of this compound significantly reduces emesis induced by chemotherapeutic agents, supporting its use as an antiemetic .
- Cytotoxicity Assessments : In vitro studies revealed cytotoxic effects against various cancer cell lines, suggesting additional anticancer properties beyond its role as an NK1 antagonist .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for preparing enantiopure (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 2-aminethanol with ethyl 2-(4-fluorophenyl)-2-oxoacetate under acidic conditions (acetic acid/chloroform) to form intermediate 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one (compound 8 ) .
- Step 2 : Hydrogenation of compound 8 using 5% Pd/C under H₂ pressure to yield racemic morpholinone (±)-9 .
- Step 3 : Resolution of (±)-9 via diastereomeric salt crystallization with (+)-di-p-toluoyltartaric acid (DPTTA) to isolate the (S)-enantiomer. The resolved salt is treated with saturated NaHCO₃, extracted with EtOAc, and purified to >98% enantiomeric excess (ee) .
Key Methodological Considerations : - Solvent selection (e.g., EtOAc for extraction, isopropanol for crystallization).
- Use of chiral HPLC (C18 OD-H column, hexane/isopropanol 80:20) to confirm ee .
Q. How is the purity and stereochemistry of this compound validated?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃): Peaks at δ 7.37 (m, 2H, aromatic), 6.99 (t, J = 8.6 Hz, 2H, aromatic), and 4.61 (s, 1H, morpholine ring) confirm structural integrity .
- ¹⁹F NMR (CDCl₃): A singlet at δ -114.1 ppm confirms the 4-fluorophenyl group .
- Chiral HPLC : Retention times of 7.35 min (S-enantiomer) and 7.62 min (R-enantiomer) under isocratic conditions (hexane/isopropanol 80:20) .
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated 196.0774; observed 196.0770 .
Advanced Research Questions
Q. How can diastereomeric salt crystallization efficiency be optimized for resolving racemic morpholinone intermediates?
Critical Factors :
- Resolving Agent : DPTTA is preferred over other tartaric acid derivatives due to higher selectivity for the (S)-enantiomer .
- Solvent Polarity : Low-polarity solvents (e.g., isopropanol) enhance salt precipitation and reduce co-crystallization of impurities .
- Temperature Control : Slow cooling during crystallization improves crystal uniformity and ee .
Case Study : A 49% yield and 97% ee were achieved using DPTTA in isopropanol with rigorous stirring and controlled cooling .
Q. What computational tools are recommended for analyzing the crystal structure of this compound?
- SHELX Suite :
- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonding between morpholine oxygen and fluorophenyl groups) .
Workflow :
Collect single-crystal X-ray data.
Solve structure with SHELXT.
Refine with SHELXL using restraints for disordered groups.
Validate packing motifs with Mercury .
Q. How do reaction conditions influence the stereochemical outcome during cyclization to form the morpholinone ring?
Key Variables :
- Temperature : Elevated temperatures (>80°C) during cyclization favor ring closure but may induce racemization. Optimal yields (85–90%) are achieved at 60–70°C .
- Catalyst : Acidic conditions (e.g., acetic acid) stabilize intermediates, while bases (e.g., NaHCO₃) are avoided to prevent epimerization .
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require careful water removal to avoid hydrolysis .
Q. What strategies mitigate impurities during hydrogenation of 3-(4-fluorophenyl)-1,4-oxazin-2-one intermediates?
- Catalyst Pretreatment : Reduce Pd/C activity by pre-stirring in EtOAc to minimize over-reduction of the morpholinone ring .
- Pressure Control : H₂ pressure ≤50 psi prevents side reactions (e.g., debenzylation) .
- Post-Reaction Filtration : Remove catalyst promptly to avoid Pd-mediated decomposition .
Q. How can enantiopurity be maintained during scale-up synthesis for preclinical studies?
- Process Analytical Technology (PAT) : In-line HPLC monitors ee in real-time during crystallization .
- Crystallization Engineering : Seeding with enantiopure crystals ensures consistent nucleation .
- Thermodynamic Control : Recrystallization from ethanol/water mixtures (3:1) removes trace R-enantiomer .
Q. What are the applications of this compound in drug discovery?
- NK1 Receptor Antagonism : Serves as a key intermediate in Aprepitant, a clinically approved antiemetic. The morpholinone core mimics peptide binding motifs in receptor pockets .
- Structure-Activity Relationship (SAR) Studies : Fluorine substitution enhances metabolic stability; benzyl groups optimize lipophilicity for blood-brain barrier penetration .
特性
IUPAC Name |
(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZAAEJBPFTBKG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H](N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447402 | |
Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159706-87-3 | |
Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。